molecular formula C10H10N2O3 B1387585 Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate CAS No. 871819-42-0

Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate

Cat. No.: B1387585
CAS No.: 871819-42-0
M. Wt: 206.2 g/mol
InChI Key: AMWQGICAGHBWBB-UHFFFAOYSA-N
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Description

“Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate” is a chemical compound with the CAS Number: 871819-42-0 and a molecular weight of 206.2 . It is also known by its IUPAC name, methyl 1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate . The compound is a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10N2O3/c1-12-4-3-6-8(12)7(10(14)15-2)5-11-9(6)13/h3-5H,1-2H3,(H,11,13) . This indicates the presence of a pyrrolopyridine core in the molecule.


Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 206.2 and is stored at temperatures between 2-8°C .

Mechanism of Action

Target of Action

The primary targets of Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known that the compound interacts with its targets, leading to changes at the molecular level .

Biochemical Pathways

Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.

Pharmacokinetics

It is known that the compound is a white to yellow solid and is stored at refrigerator temperatures . This suggests that the compound may have specific requirements for storage and handling that could impact its bioavailability.

Result of Action

Based on the wide range of biological activities exhibited by similar indole derivatives , it is possible that this compound could have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets. For this compound, it is known that the compound should be stored at refrigerator temperatures , suggesting that temperature could be an important factor in its stability.

Safety and Hazards

The compound has been assigned the hazard statements H302 and H317 . This indicates that it may be harmful if swallowed and may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .

Cellular Effects

The effects of this compound on cells are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate signaling pathways that are crucial for cell growth and differentiation. Additionally, it can impact gene expression by binding to specific DNA sequences or interacting with transcription factors, thereby altering the transcriptional activity of certain genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This compound may act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed, with potential implications for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues or organs. Threshold effects have been noted, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. These interactions can influence metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways associated with this compound is essential for elucidating its role in biochemical reactions and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within different cellular compartments can impact its biochemical activity and interactions with other biomolecules.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its activity and interactions with other biomolecules, thereby affecting cellular processes and functions .

Properties

IUPAC Name

methyl 1-methyl-4-oxo-5H-pyrrolo[3,2-c]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-12-4-3-6-8(12)7(10(14)15-2)5-11-9(6)13/h3-5H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWQGICAGHBWBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C(=CNC2=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of methyl 2-{2-amino-1-[(methyloxy)carbonyl]ethenyl}-1-methyl-1H-pyrrole-3-carboxylate (2 g) and sodium t-butoxide (160 mg) in dimethylformamide (18 ml) was irradiated within a microwave reactor at 160° C. for 20 minutes. The reaction was repeated 28 times. The reaction mixtures were combined (56.4 g) and after cooling a precipitate formed which was filtered, washed with water and dried in vacuo to yield the title compound (17.1 g).
Name
methyl 2-{2-amino-1-[(methyloxy)carbonyl]ethenyl}-1-methyl-1H-pyrrole-3-carboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-(2-amino-1-methoxycarbonyl-vinyl)-1-methyl-1H-pyrrole-3-carboxylic acid methyl ester (3.3 g), sodium tert-butoxide (0.267 g) and dimethylformamide (22 ml) was split equally between 2×20 ml sealed vessels and irradiated with microwaves at 160° C. for 5 minutes. The cooled solutions were combined and added slowly to ice water and stirred for 10 minutes. A precipitate formed which was filtered off and dried to yield the title compound as a white solid (1.12 g). The aqueous filtrate was extracted three times with ethyl acetate and the combined organics were washed with saturated brine solution. The dried (Na2SO4) organic layer was evaporated to yield a yellow oil which was triturated with warm isopropyl alcohol to yield the title compound as a white solid (0.66 g). Total product weight (1.78 g).
Name
2-(2-amino-1-methoxycarbonyl-vinyl)-1-methyl-1H-pyrrole-3-carboxylic acid methyl ester
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0.267 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One

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